molecular formula C9H8ClNO B039728 2,3-dihydro-1H-indole-1-carbonyl chloride CAS No. 117086-91-6

2,3-dihydro-1H-indole-1-carbonyl chloride

Cat. No. B039728
CAS RN: 117086-91-6
M. Wt: 181.62 g/mol
InChI Key: BHVDNQHSQZMQMJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,3-dihydro-1H-indole derivatives often involves transition metal-free amination of aryl chlorides or catalyzed reactions with acyl chlorides. For example, aromatic and aliphatic amines can react with chlorostyrene in the presence of potassium tert-butoxide to yield N-substituted 2,3-dihydroindoles in good yields, highlighting a versatile approach to indole synthesis without the need for transition metals (Beller et al., 2001).

Molecular Structure Analysis

The molecular structure of 2,3-dihydro-1H-indole derivatives can be complex, involving various substituents that influence their properties and reactivity. Crystal structure determination through X-ray diffraction reveals the detailed geometry, including conformation and intermolecular interactions. For instance, derivatives have been shown to adopt specific configurations that are influenced by weak intra and intermolecular C–H···O type hydrogen bonds, which stabilize the crystal structure and affect their chemical behavior (Vázquez-Vuelvas et al., 2011).

Chemical Reactions and Properties

2,3-Dihydro-1H-indole-1-carbonyl chloride undergoes various chemical reactions, including C–C coupling and acylation. These reactions are often facilitated by catalysts such as iron(III) chloride or aluminum chloride, leading to the formation of indole derivatives with significant yields. For example, the iron(III) chloride promoted desulfitative C–C coupling reaction allows for the synthesis of β,β-bisindolyl and β-indolyl α,β-unsaturated carbonyl compounds from α-oxo ketene dithioacetals and indoles (Yu et al., 2012).

Physical Properties Analysis

The physical properties of this compound derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in chemical synthesis and pharmaceutical formulations. These properties are determined by the molecular structure and the nature of substituents on the indole ring.

Chemical Properties Analysis

The chemical properties of this compound, including reactivity with different reagents, stability under various conditions, and the ability to undergo specific reactions, are influenced by the indole core and the substituents attached to it. For instance, acylation reactions at the 3-position of indoles with acyl chlorides highlight the reactivity of these compounds towards electrophilic substitution, providing a pathway for functionalization and diversification of indole derivatives (Okauchi et al., 2000).

Scientific Research Applications

Catalytic Reactions

  • Trityl chloride acts as an efficient organic catalyst for preparing bis(indolyl)methanes at room temperature under solvent-free conditions. This process utilizes 1H-indole and carbonyl compounds, highlighting the significance of indole derivatives in pharmaceutical chemistry (Khalafi‐Nezhad et al., 2008).

Synthesis of Bi-Indoles and Indolo[3,2-b]indoles

  • Palladium-catalyzed double reductive cyclization of bis(2-nitroaryl)-1,3-butadienes leads to the synthesis of various bi-indoles and indolo[3,2-b]indoles. This method demonstrates the versatility of indole derivatives in organic synthesis (Ansari et al., 2016).

Crystal Structural Analysis

  • The crystal structure of 2,3-dihydro-2-(R-phenylacylidene)-1,3,3-trimethyl-1H-indole variants was determined, revealing insights into molecular interactions and stability, important for understanding the properties of indole derivatives (Vázquez-Vuelvas et al., 2011).

Stereoselective Synthesis

  • RhII-catalyzed C–H insertion enables stereoselective synthesis of trans-2,3-dihydro-1H-indoles. This highlights the role of indole derivatives in developing enantioselective synthetic methods (Santi et al., 2017).

Acylation of Indoles

  • Indoles are selectively acylated at the 3-position using acyl chlorides in the presence of dialkylaluminum chloride, illustrating a method for functionalizing indole derivatives (Okauchi et al., 2000).

Biological Applications

  • Novel diorganosilicon(IV) complexes of indole-2,3-dione derivatives show potential as ecofriendly fungicides and bactericides, suggesting the biological significance of indole derivatives (Singh & Nagpal, 2005).

Safety and Hazards

The compound is classified as dangerous with hazard statements H302, H314, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Target of Action

Indoline-1-carbonyl chloride, also known as 2,3-Dihydroindole-1-carbonyl chloride, is a derivative of indole . Indole derivatives have been found to interact with a variety of targets, including cancer cells, microbes, and different types of disorders in the human body . They bind with high affinity to multiple receptors, making them useful in the development of new therapeutic agents .

Mode of Action

For instance, they can form hydrogen bonds with a variety of enzymes and proteins, inhibiting their activity . The presence of a carboxamide moiety in indole derivatives, such as Indoline-1-carbonyl chloride, could potentially enhance this interaction .

Biochemical Pathways

Indoline-1-carbonyl chloride, like other indole derivatives, may affect several biochemical pathways. Indole derivatives have been found to play a significant role in cell biology . They are involved in the synthesis of various natural products and drugs

Pharmacokinetics

Indole derivatives are generally known for their broad-spectrum biological activities . The physicochemical properties of indoline compounds, such as water solubility and lipid solubility, can influence their bioavailability .

Result of Action

Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These activities suggest that Indoline-1-carbonyl chloride could potentially have a wide range of effects at the molecular and cellular levels.

properties

IUPAC Name

2,3-dihydroindole-1-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO/c10-9(12)11-6-5-7-3-1-2-4-8(7)11/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHVDNQHSQZMQMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60625379
Record name 2,3-Dihydro-1H-indole-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

117086-91-6
Record name 2,3-Dihydro-1H-indole-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydro-1H-indole-1-carbonyl chloride
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Synthesis routes and methods

Procedure details

22.5 mmol of diphosgene dissolved in 90 ml of dichloromethane are cooled to 0° C.; there are then added 45 mmol of indoline, and then 67.5 mmol of triethylamine, while maintaining the temperature at 0° C. After 12 hours at ambient temperature, the mixture is filtered and the filtrate is concentrated under reduced pressure.
Quantity
22.5 mmol
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
45 mmol
Type
reactant
Reaction Step Two
Quantity
67.5 mmol
Type
reactant
Reaction Step Three

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